N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-2-[(4-methylbenzoyl)amino]benzamide
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Overview
Description
XR-9504 is a compound known for its role as a multidrug resistance modulator. It is part of a series of compounds designed to inhibit the activity of P-glycoprotein, a protein that contributes to multidrug resistance in cancer cells . This compound has been studied for its potential to enhance the efficacy of chemotherapy by preventing cancer cells from expelling therapeutic drugs.
Preparation Methods
The synthesis of XR-9504 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the synthesis involves the use of various reagents and catalysts to achieve the desired chemical structure . Industrial production methods for XR-9504 would likely involve scaling up these laboratory procedures while ensuring consistency and purity of the final product.
Chemical Reactions Analysis
XR-9504 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents for oxidation include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents for reduction include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
XR-9504 has several scientific research applications, including:
Chemistry: It is used as a model compound to study the inhibition of P-glycoprotein and other multidrug resistance proteins.
Biology: It is used in cell biology research to understand the mechanisms of drug resistance in cancer cells.
Medicine: It has potential therapeutic applications in enhancing the efficacy of chemotherapy by preventing drug resistance.
Mechanism of Action
The mechanism of action of XR-9504 involves its binding to P-glycoprotein, a protein that pumps drugs out of cells. By inhibiting this protein, XR-9504 increases the intracellular concentration of therapeutic drugs, thereby enhancing their efficacy. The molecular targets and pathways involved include the ATP-binding cassette transporters, which are responsible for drug efflux in cancer cells .
Comparison with Similar Compounds
XR-9504 is similar to other multidrug resistance modulators, such as tariquidar and verapamil. it has unique structural features that contribute to its specificity and potency. Similar compounds include:
Tariquidar: Another potent inhibitor of P-glycoprotein.
Verapamil: A calcium channel blocker that also inhibits P-glycoprotein.
XR-9456, XR-9544, XR-9577: Other compounds in the same series as XR-9504, with varying degrees of efficacy and specificity.
References
Properties
Molecular Formula |
C34H35N3O4 |
---|---|
Molecular Weight |
549.7 g/mol |
IUPAC Name |
N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-2-[(4-methylbenzoyl)amino]benzamide |
InChI |
InChI=1S/C34H35N3O4/c1-23-8-12-25(13-9-23)33(38)36-30-7-5-4-6-29(30)34(39)35-28-14-10-24(11-15-28)16-18-37-19-17-26-20-31(40-2)32(41-3)21-27(26)22-37/h4-15,20-21H,16-19,22H2,1-3H3,(H,35,39)(H,36,38) |
InChI Key |
YKXTXQJFMGBJLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)CCN4CCC5=CC(=C(C=C5C4)OC)OC |
Origin of Product |
United States |
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